![molecular formula C13H14INO B13760199 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features a phenyl group substituted with a 3-iodopropoxy group at the para position and a pyrrole ring. The presence of the iodine atom makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole typically involves the following steps:
Formation of 3-iodopropoxybenzene: This can be achieved by reacting 3-iodopropanol with 4-hydroxybenzene in the presence of a base such as potassium carbonate.
Pyrrole Formation: The 3-iodopropoxybenzene is then reacted with pyrrole under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include various oxidized forms of the phenyl ring.
Coupling: Products include biaryl compounds.
Scientific Research Applications
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole largely depends on its application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with proteins or nucleic acids, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-bromopropoxy)phenyl]-1H-Pyrrole: Similar structure but with a bromine atom instead of iodine.
1-[4-(3-chloropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a chlorine atom instead of iodine.
1-[4-(3-fluoropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts
Properties
Molecular Formula |
C13H14INO |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[4-(3-iodopropoxy)phenyl]pyrrole |
InChI |
InChI=1S/C13H14INO/c14-8-3-11-16-13-6-4-12(5-7-13)15-9-1-2-10-15/h1-2,4-7,9-10H,3,8,11H2 |
InChI Key |
LOMOAXGWOFOIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


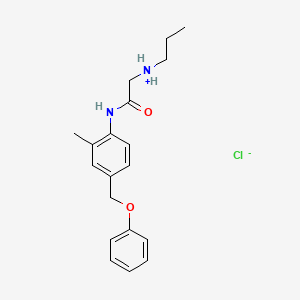
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
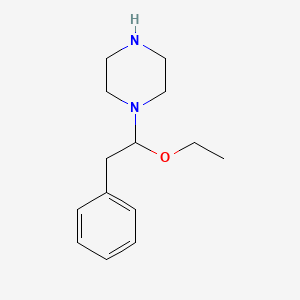
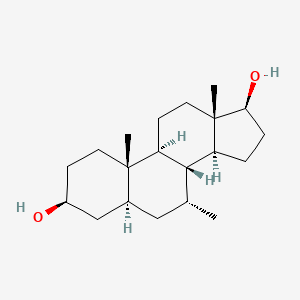

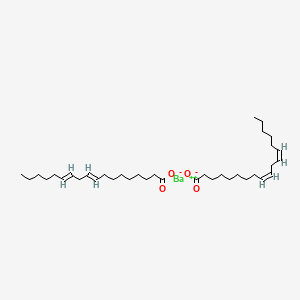


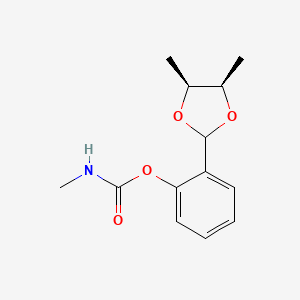
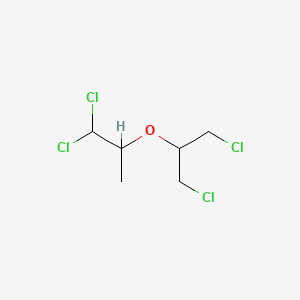
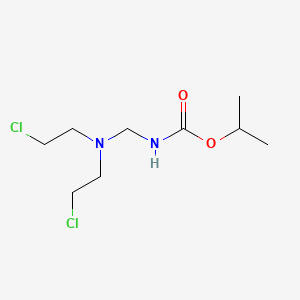
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)
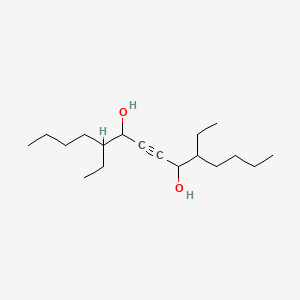
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
